![molecular formula C8H8N2OS B1322454 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine CAS No. 439608-32-9](/img/structure/B1322454.png)

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

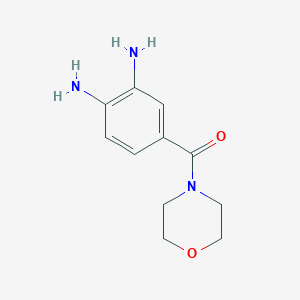

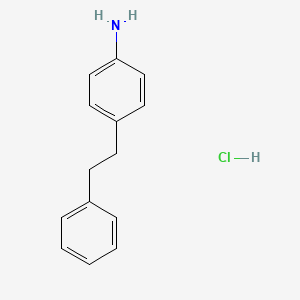

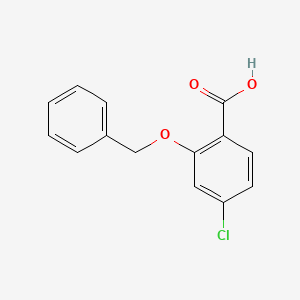

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 . Its IUPAC name is methyl 5-methyl [1,3]oxazolo [5,4-b]pyridin-2-yl sulfide .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine consists of a pyridine ring fused with an oxazole ring. The oxazole ring carries a methyl group at the 5-position and a methylthio group at the 2-position .Physical And Chemical Properties Analysis

The predicted boiling point of 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine is 291.0±32.0 °C, and its predicted density is 1.30±0.1 g/cm3 . The predicted pKa value is 0.93±0.50 .Scientific Research Applications

Antimicrobial and Antiviral Activities

- Application Summary : Pyridine compounds, including “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine”, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . These compounds are being researched for their potential use in the treatment of diseases caused by microbes and viruses.

Synthesis of Oxazolo[5,4-d]pyrimidines

- Application Summary : The oxazolo[5,4-d]pyrimidine scaffold, which includes “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine”, is often used as a structural element of a wide range of compounds active against diverse molecular targets .

- Methods of Application : The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .

Synthesis of Oxazolo[5,4-d]pyrimidines

- Application Summary : The oxazolo[5,4-d]pyrimidine scaffold, which includes “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine”, is often used as a structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .

- Methods of Application : The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .

Treatment of 5-amino-2-phenyloxazole-4-carbonitrile

- Application Summary : “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine” can be used in the treatment of 5-amino-2-phenyloxazole-4-carbonitrile with dimethylformamide – dimethyl acetal .

- Methods of Application : This results in the intermediate dimethyliminoformamidine, which undergoes Dimroth rearrangement in the presence of anilines leading to 7-amino-N-phenyl-1,3-oxazolo[5,4-d]-pyrimidines .

properties

IUPAC Name |

5-methyl-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-3-4-6-7(9-5)10-8(11-6)12-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLQQPAEIFKRHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=N2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)